Trans-2,3-Butylene Carbonate: Chemical Structure, Physical Properties, and Mechanistic Applications in Energy Storage
Trans-2,3-Butylene Carbonate: Chemical Structure, Physical Properties, and Mechanistic Applications in Energy Storage
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
In the landscape of advanced aprotic polar solvents, trans-2,3-butylene carbonate (IUPAC: trans-4,5-dimethyl-1,3-dioxolan-2-one) occupies a unique intersection of organic synthesis and electrochemical engineering. While structurally similar to common cyclic carbonates like propylene carbonate (PC) and ethylene carbonate (EC), its specific stereochemistry dictates profound differences in macroscopic behavior—most notably its ability to form a stable Solid Electrolyte Interphase (SEI) on graphitic anodes without causing exfoliation.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic material data. We will deconstruct the causality behind its physical properties, detail a self-validating synthesis protocol, and mechanistically explain why its trans configuration is critical for modern lithium-ion battery (LIB) development and specialized pharmaceutical intermediate design.
Chemical Structure and Stereochemical Causality
Trans-2,3-butylene carbonate ( C5H8O3 ) is a heterocyclic ester featuring a five-membered dioxolane ring 1. The defining structural characteristic is the trans configuration of the two methyl groups situated at the C4 and C5 positions of the 1,3-dioxolan-2-one ring 2.
This geometry is not merely a structural footnote; it is the primary driver of its electrochemical stability. The trans configuration creates a specific steric hindrance profile that prevents the solvent molecule from co-intercalating into the graphene layers of a battery anode. Conversely, its stereoisomer, cis-2,3-butylene carbonate, has both methyl groups on the same face of the ring, leading to a higher dipole moment, stronger solvation of Li+ ions, and destructive co-intercalation that results in graphite exfoliation 3.
Physical and Thermodynamic Properties
Understanding the physical properties of trans-2,3-butylene carbonate is essential for optimizing reaction conditions and electrolyte formulations. The compound typically presents as a clear liquid or a low-melting off-white solid at room temperature. Because it is highly sensitive to thermal decomposition above 150 °C, all thermodynamic data must be contextualized within its stable operating window.
Quantitative Data Summary
| Property | Value | Causality / Analytical Note |
| IUPAC Name | trans-4,5-dimethyl-1,3-dioxolan-2-one | Denotes the specific anti-periplanar relationship of the methyl groups. |
| CAS Registry Number | 65941-76-6 (General trans) | Specific enantiomers: 51260-48-1 (R,R) and 51261-82-6 (S,S). |
| Molecular Weight | 116.116 g/mol | Computed standard mass 2. |
| Melting Point | 37 – 38 °C | Low crystal lattice energy due to asymmetric trans methyl packing. |
| Boiling Point | 49 – 51 °C (at 0.2 mmHg) | Requires vacuum distillation to prevent thermal degradation 4. |
| Density | ~1.2 g/cm³ | Standard for cyclic carbonates; impacts electrolyte wetting capability. |
Mechanistic Application: Energy Storage & SEI Formation
The most critical application of trans-2,3-butylene carbonate (t-BC) is as a solvent or additive in lithium-ion battery electrolytes. The choice between t-BC and c-BC is a textbook example of how stereochemistry dictates macroscopic electrochemical performance.
When a battery undergoes its initial charge, the electrolyte solvent reduces at the anode to form the SEI layer.
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The Trans Pathway (t-BC): Undergoes a one-electron reduction followed by a high-ratio dimerization reaction. This forms a stable, dense, and protective polymeric SEI layer that allows reversible Li+ intercalation 3.
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The Cis Pathway (c-BC): Undergoes a competing two-electron reduction reaction. This generates Li2CO3 and butene gas ( C4H8 ). The gas evolution physically exfoliates the graphite layers, destroying the anode's structural integrity 3.
Electrochemical reduction pathways of trans- vs. cis-2,3-butylene carbonate at the anode.
Experimental Protocol: Stereoretentive Synthesis
To ensure high purity for electrochemical or pharmaceutical use, trans-2,3-butylene carbonate is synthesized via the cycloaddition of carbon dioxide to trans-2,3-epoxybutane. This protocol utilizes an organocatalyst to ensure strict retention of stereochemistry, which is a critical self-validating step; any inversion would yield the destructive cis-isomer 5.
Step-by-Step Methodology
1. Reagent Preparation & Inertion
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Dry trans-2,3-epoxybutane over calcium hydride ( CaH2 ) and distill under an argon atmosphere to remove trace moisture. Moisture will aggressively hydrolyze the epoxide into a diol, bypassing the carboxylation pathway.
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Bake the stainless-steel high-pressure reactor (autoclave) at 120 °C for 2 hours, then purge with dry CO2 gas.
2. Catalytic Cycloaddition
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Load the reactor with trans-2,3-epoxybutane (1.0 equivalent) and 1,3-dimethylimidazolium iodide (1 to 5 mol%) as the bifunctional organocatalyst. The iodide ion is crucial for facilitating the nucleophilic ring-opening of the epoxide without altering the stereocenters 5.
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Pressurize the reactor with CO2 to 20 bar.
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Heat the sealed reaction mixture to 80–100 °C under continuous magnetic stirring for 1 to 2 hours.
3. Isolation and Purification
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Cool the reactor to room temperature and slowly vent the excess CO2 pressure.
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Extract the crude mixture using ethyl acetate and wash with deionized water to remove the ionic liquid catalyst.
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Dry the organic layer over anhydrous sodium sulfate ( Na2SO4 ) and concentrate under reduced pressure.
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Crucial Step: Purify via vacuum distillation at 0.2 mmHg. Collect the fraction boiling at 49–51 °C. Do not exceed 150 °C at any point, as butylene carbonate will thermally decompose into carbon monoxide, butylene oxide, and irritating aldehydes 4.
4. Validation
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Verify stereoretention via 1H -NMR spectroscopy. The trans configuration will present distinct chemical shifts for the methine protons compared to the cis isomer, confirming the absence of diastereomeric impurities.
Safety, Handling, and Storage
As an active chemical intermediate, trans-2,3-butylene carbonate requires stringent handling protocols to ensure both personnel safety and material stability.
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Hazard Classification: Classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335) 4.
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Storage Conditions: The material is moisture-sensitive. It must be stored in a tightly closed container under an inert gas (Argon or Nitrogen) in a cool, dry, and well-ventilated area (ideally 2-8 °C).
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Incompatibilities: Keep strictly away from strong oxidizing agents, strong acids, and bases. Exposure to temperatures above 150 °C will trigger hazardous decomposition 4.
References
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PubChem, National Institutes of Health. "Trans-2,3-Butylene carbonate | C5H8O3 | CID 10080377". PubChem Database.[Link]
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Wikipedia Contributors. "trans-2,3-Butylene carbonate". Wikipedia, The Free Encyclopedia. [Link]
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Takenaka, N., et al. "Impact of cis- versus trans-Configuration of Butylene Carbonate Electrolyte on Microscopic Solid Electrolyte Interphase Formation Processes in Lithium-Ion Batteries". ACS Applied Materials & Interfaces, 2019.[Link]
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MDPI Contributors. "Effective One-Component Organocatalysts for Eco-Friendly Production of Cyclic Carbonates". MDPI.[Link]
